molecular formula C7H10N4O2S B13765817 N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide CAS No. 64194-61-2

N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide

Cat. No.: B13765817
CAS No.: 64194-61-2
M. Wt: 214.25 g/mol
InChI Key: HJPPHOUPJHMQPC-UHFFFAOYSA-N
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Description

N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide is an organic compound with a complex structure that includes a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide typically involves the reaction of 4-amino-2-methylpyrimidine with methylsulfanyl and formamide under controlled conditions. The reaction is carried out in the presence of a catalyst and at elevated temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes steps such as acylation, cyclization, and reductive amination, followed by purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-methylpyrimidin-5-yl)methylformamide
  • N-(4-amino-2-methyl-6-oxopyrimidin-5-yl)formamide
  • N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)acetamide

Uniqueness

N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

64194-61-2

Molecular Formula

C7H10N4O2S

Molecular Weight

214.25 g/mol

IUPAC Name

N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide

InChI

InChI=1S/C7H10N4O2S/c1-11-6(13)4(9-3-12)5(8)10-7(11)14-2/h3H,8H2,1-2H3,(H,9,12)

InChI Key

HJPPHOUPJHMQPC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(N=C1SC)N)NC=O

Origin of Product

United States

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